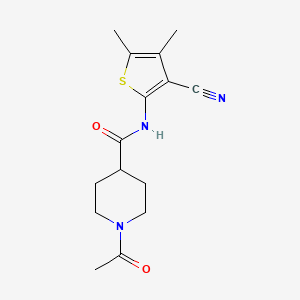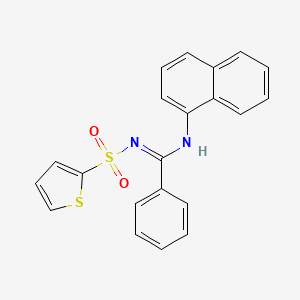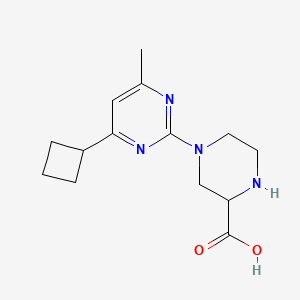
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have several therapeutic effects. GABA is an inhibitory neurotransmitter that reduces neuronal excitability and regulates the balance between excitation and inhibition in the brain. The increase in GABA levels induced by this compound can reduce seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and the resulting increase in GABA levels. GABA is involved in various physiological processes, including the regulation of neuronal excitability, sleep, and pain perception. The increase in GABA levels induced by this compound can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have additional therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It is also relatively stable and easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and dosing strategies.
Orientations Futures
There are several future directions for research on 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, including the evaluation of its safety and efficacy in humans for various neurological and psychiatric disorders. Additional studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for treatment response. The development of new formulations and dosing strategies could also improve its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid involves several steps, starting from the reaction of 2,6-dichloropyrimidine with cyclobutylamine to obtain 4-cyclobutyl-6-chloropyrimidine. This compound is then reacted with methylamine to obtain 4-cyclobutyl-6-methylpyrimidine, which is further reacted with piperazine-2-carboxylic acid to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes intellectual disability, seizures, and other neurological symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-11(10-3-2-4-10)17-14(16-9)18-6-5-15-12(8-18)13(19)20/h7,10,12,15H,2-6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJFYWUBCBBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(C2)C(=O)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
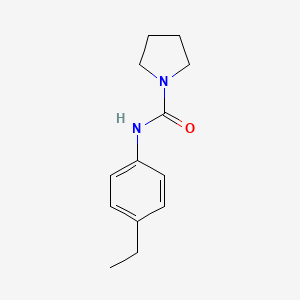
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
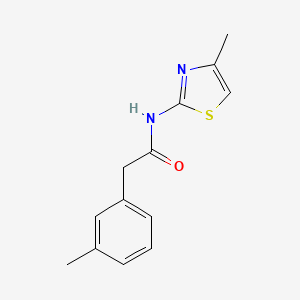
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
